2,4-dichloro-5-(methylsulfamoyl)benzoic Acid
Overview
Description
2,4-dichloro-5-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C8H7Cl2NO4S and a molecular weight of 284.12 g/mol . This compound is characterized by the presence of two chlorine atoms, a methylsulfamoyl group, and a carboxylic acid group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid to form 2,4-dichloro-5-chlorosulfonylbenzoic acid, which is then treated with methylamine to yield the desired product .
Industrial Production Methods
Industrial production of 2,4-dichloro-5-(methylsulfamoyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Hydrolysis: The methylsulfamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2,4-dichloro-5-(methylsulfamoyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but lacks the methyl group on the sulfamoyl moiety.
2,4-Dichloro-5-chlorosulfonylbenzoic acid: Intermediate in the synthesis of 2,4-dichloro-5-(methylsulfamoyl)benzoic acid.
2,4-Dichloro-5-nitrobenzoic acid: Contains a nitro group instead of the methylsulfamoyl group.
Uniqueness
This compound is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-5-(methylsulfamoyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-11-16(14,15)7-2-4(8(12)13)5(9)3-6(7)10/h2-3,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXVCANQKDPGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229243 | |
Record name | 2,4-Dichloro-5-[(methylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4847-36-3 | |
Record name | 2,4-Dichloro-5-[(methylamino)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4847-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-[(methylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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